molecular formula C13H8ClFO3 B6404235 3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid CAS No. 1261976-88-8

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6404235
CAS No.: 1261976-88-8
M. Wt: 266.65 g/mol
InChI Key: SRXKQRICKSEOPS-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-chloro-4-fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 5-hydroxybenzoic acid.

    Coupling Reaction: The 3-chloro-4-fluoroaniline is first diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Substitution Reaction: The diazonium salt is then coupled with 5-hydroxybenzoic acid in the presence of a copper catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Diazotization: Utilizing continuous flow reactors to efficiently produce the diazonium salt.

    Catalytic Coupling: Employing high-throughput catalytic systems to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-(3-chloro-4-fluorophenyl)-5-oxo-benzoic acid.

    Reduction: Formation of 3-(3-chloro-4-fluorophenyl)-5-hydroxycyclohexane carboxylic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Material Science: It serves as a precursor for the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylacetic acid
  • 3-Chloro-4-fluorophenylmethanol

Uniqueness

3-(3-Chloro-4-fluorophenyl)-5-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXKQRICKSEOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690534
Record name 3'-Chloro-4'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-88-8
Record name 3'-Chloro-4'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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